3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol
Description
3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol is a bicyclic organic compound comprising a pyrrolidin-3-ol ring directly linked to a 6-methylpyridin-3-yl group. The hydroxyl group at position 3 of the pyrrolidine and the methyl substitution at position 6 of the pyridine ring define its structural uniqueness. This compound is available as a dihydrochloride salt (Ref: 10-F746835), though its commercial availability is currently discontinued .
Properties
CAS No. |
1003639-52-8 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 |
IUPAC Name |
3-(6-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI Key |
YIVZEGNHWPSXBZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2(CCNC2)O |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CCNC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The 6-methyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing trifluoromethyl group in 6-(trifluoromethyl)pyridin-3-ol . This difference may influence membrane permeability and metabolic stability.
Hydrogen-Bonding Capacity :
- The pyrrolidin-3-ol hydroxyl group enables hydrogen bonding, a feature shared with analogs like 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol . However, the absence of a hydroxymethyl group in the target compound may reduce conformational flexibility.
Biological Activity :
- Antiviral oxadiazole derivatives (e.g., 1a and 1b in ) utilize pyrrolidin-3-yloxy groups but incorporate bulkier substituents (e.g., phenylethyl), which may enhance target specificity but reduce solubility .
- The anticholinesterase activity of 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol highlights the importance of the pyridin-3-ol moiety in interacting with enzymatic targets .
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound () improves aqueous solubility compared to neutral analogs like 6-(trifluoromethyl)pyridin-3-ol .
- Lipophilicity (logP) : The methyl group on the pyridine ring likely results in a lower logP than analogs with trifluoromethyl or phenyl groups, balancing bioavailability and membrane penetration.
Research Implications
- Drug Design : The hydroxyl and pyridine groups make the compound a candidate for metalloenzyme inhibition or receptor antagonism, akin to anticholinesterase analogs .
- SAR Studies : Comparative studies with 6-methylpyridin-3-ol derivatives () could elucidate the role of methyl substitution in modulating activity .
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